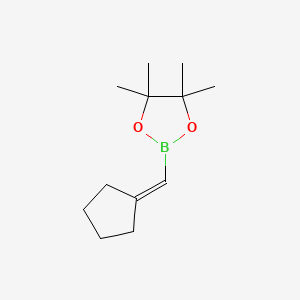
2-(Ciclopentilidenmetil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano
Descripción general
Descripción
2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C12H21BO2 . It has a molecular weight of 208.1049 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and electron diffraction . These techniques can provide detailed information about the arrangement of atoms within the molecule.Physical and Chemical Properties Analysis
This compound is known to be stored in an inert atmosphere, under -20°C . Its physical form can be either solid or liquid .Aplicaciones Científicas De Investigación
- Aplicación: 2-(Ciclopentilidenmetil)-4,4,5,5-tetrametil-1,3,2-dioxaborolano (denominado “dioxaborolano”) puede formar complejos de inclusión con ciclodextrinas. Estos complejos mejoran la solubilidad, estabilidad y biodisponibilidad de fármacos poco solubles. El dioxaborolano puede actuar como una molécula huésped dentro de la cavidad hidrofóbica de las ciclodextrinas, mejorando los sistemas de administración de fármacos en la industria farmacéutica y la biomedicina .
- Aplicación: Participa en diversas reacciones catalíticas, incluidas las reacciones de acoplamiento cruzado de Suzuki-Miyaura, la activación C-H y las transformaciones asimétricas. Los investigadores exploran su potencial para procesos sostenibles y respetuosos con el medio ambiente .
- Aplicación: Los científicos diseñan sondas fluorescentes incorporando unidades de dioxaborolano. Estas sondas pueden detectar analitos específicos (como iones metálicos o biomoléculas) en sistemas biológicos, monitoreo ambiental y análisis químicos .
- Aplicación: Los investigadores lo utilizan para modificar superficies, preparar nanopartículas y crear monocapas autoensambladas. Estos materiales encuentran aplicaciones en sensores, portadores de administración de fármacos y nanocompuestos .
- Aplicación: Los científicos funcionalizan biomoléculas (como anticuerpos o péptidos) con dioxaborolano. Estos bioconjugados pueden dirigirse específicamente a los sitios de la enfermedad, lo que permite la administración precisa de fármacos y la obtención de imágenes en terapia y diagnóstico del cáncer .
- Aplicación: Los investigadores exploran su papel en ensamblajes supramoleculares, donde puede formar complejos con otras moléculas. Estos estudios contribuyen a comprender el reconocimiento molecular y el diseño de nuevos materiales .
Química de Ciclodextrina y Complejos de Inclusión
Catálisis y Química Verde
Sondas y Sensores Fluorescentes
Ciencia de Materiales y Nanotecnología
Bioconjugación y Administración Dirigida de Fármacos
Química Supramolecular y Sistemas Huésped-Huésped
En resumen, this compound presenta diversas aplicaciones en campos como la industria farmacéutica, la catálisis, la ciencia de materiales y la bioconjugación. Sus propiedades únicas lo convierten en un compuesto valioso para la investigación científica y la innovación . Si desea más información sobre alguna aplicación específica, ¡no dude en preguntar!
Mecanismo De Acción
Propiedades
IUPAC Name |
2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO2/c1-11(2)12(3,4)15-13(14-11)9-10-7-5-6-8-10/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMQKSRJXWCQNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570617 | |
| Record name | 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167693-19-8 | |
| Record name | 2-(Cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopentylidenemethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8,11-Dioxadispiro[4.1.47.35]tetradecan-14-ol](/img/structure/B1652904.png)
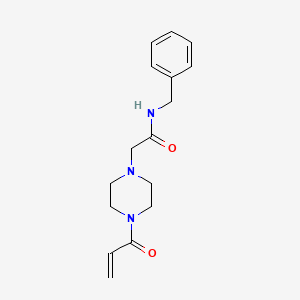
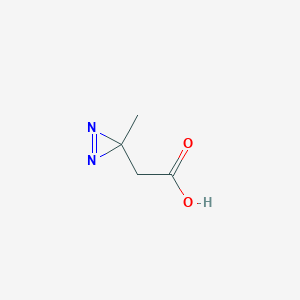
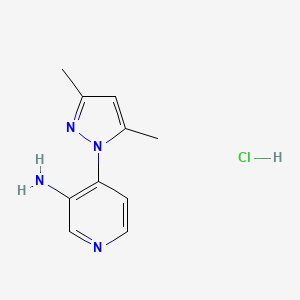
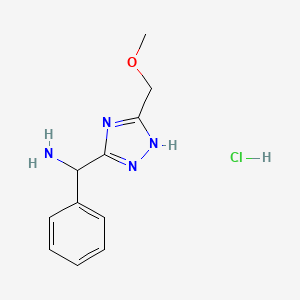
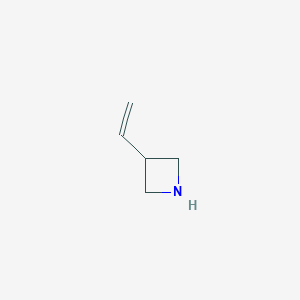
![9,9-Dimethyl-9-azabicyclo[3.3.1]nonan-9-ium iodide](/img/structure/B1652915.png)
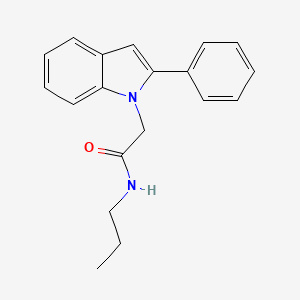
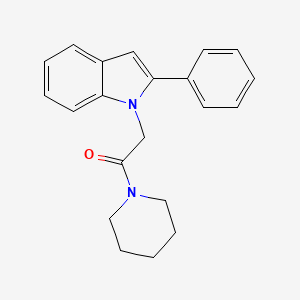
![N-[(2-Chlorophenyl)methyl]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1652922.png)
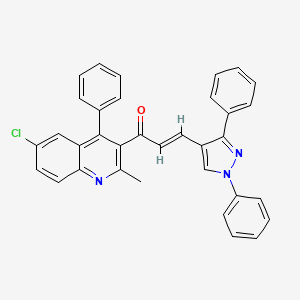

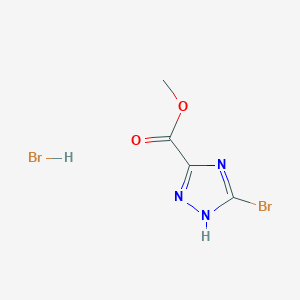
![2-(2,5-Dioxo-1-propylimidazolidin-4-YL)-N-[2-(1H-pyrazol-4-YL)ethyl]acetamide](/img/structure/B1652926.png)
